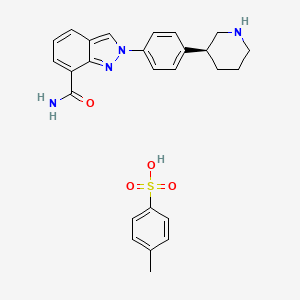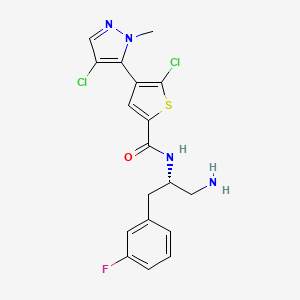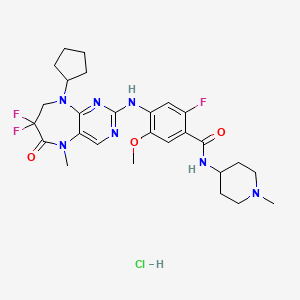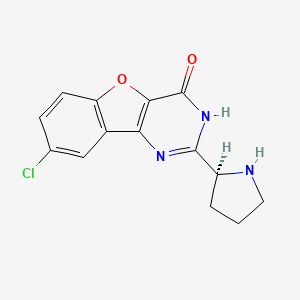
AM095
説明
AM-095 Sodium is a potent LPA1 receptor antagonist . It has IC50 values of 0.98 and 0.73 μM for recombinant human and mouse LPA1, respectively . In functional assays, AM-095 inhibits LPA-driven chemotaxis of CHO cells overexpressing mouse LPA1 (IC50 = 778 nM) and human A2058 melanoma cells (IC50 = 233 nM) .
Molecular Structure Analysis
AM-095 Sodium has the molecular formula C27H23N2NaO5 and a molecular weight of 478.47 . It appears as a crystalline solid .
Physical And Chemical Properties Analysis
AM-095 Sodium is a crystalline solid . It has a solubility of approximately 5 mg/ml in DMSO .
科学的研究の応用
神経障害性疼痛の管理
AM095: は、神経障害性疼痛に重要な役割を果たすリゾホスファチジン酸受容体1(LPA1)の強力かつ選択的なアンタゴニストとして同定されています。 LPA1を阻害することにより、this compoundは神経障害性疼痛状態の治療のための潜在的な治療アプローチを提供します .
がん研究
特にメラノーマに関するがん研究では、this compoundはヒトA2058メラノーマ細胞のLPA駆動走化性を阻害することが示されています。 これは、がん細胞の移動と浸潤に影響を与えることで、this compoundががん治療において可能性のある役割を果たすことを示唆しています .
細胞移動研究
This compoundは、マウスLPA1を過剰発現するCHO細胞における走化性を阻害する能力により、細胞移動研究で使用されます。 このアプリケーションは、細胞運動のメカニズムを理解するために不可欠であり、創傷治癒や組織再生における影響を与える可能性があります .
生体内研究
生体内では、this compoundはマウスにおけるLPA誘発ヒスタミン放出を用量依存的にブロックする能力を示しており、これはアレルギー反応や炎症に関連する研究にとって重要です .
受容体拮抗作用
選択的なLPA1受容体アンタゴニストとして、this compoundは、発生、免疫、線維症など、さまざまな生物学的プロセスにおけるLPA1の生理学的および病理学的役割を研究するために貴重です .
医薬品開発
This compoundのLPA1に対する特異性は、LPA1が関与する疾患、例えば線維症や特定の種類の疼痛など、医薬品開発において重要な化合物となります<a aria-label="1: AM09
作用機序
Target of Action
AM095 is a novel, potent, and orally bioavailable antagonist of the lysophosphatidic acid type 1 receptor (LPA1) . The LPA1 receptor is a key player in various physiological and pathological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and neuropathic pain .
Mode of Action
this compound selectively inhibits the LPA1 receptor, with IC50 values of 0.98 μM for human LPA1 and 0.73 μM for mouse LPA1 . It inhibits the LPA-induced calcium flux of human or mouse LPA1-transfected CHO cells . This inhibition disrupts the normal signaling pathways of the LPA1 receptor, leading to a decrease in the receptor’s downstream effects .
Biochemical Pathways
The LPA1 receptor is involved in various biochemical pathways. By inhibiting the LPA1 receptor, this compound can affect these pathways and their downstream effects. For instance, it has been shown to inhibit LPA1-induced chemotaxis in both mouse LPA1/CHO cells and human A2058 melanoma cells . This suggests that this compound may play a role in inhibiting cell migration and potentially tumor metastasis .
Result of Action
The inhibition of the LPA1 receptor by this compound has several molecular and cellular effects. For instance, in mouse models, this compound has been shown to dose-dependently block LPA-induced histamine release . Additionally, it significantly reduces collagen and protein in bronchoalveolar lavage fluid . In mice, this compound also reduces bleomycin-induced macrophage and lymphocyte infiltration . These results suggest that this compound may have potential therapeutic applications in conditions such as inflammation and fibrosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of LPA in the environment can affect the degree to which this compound inhibits the LPA1 receptor . Furthermore, the physiological and pathological state of the organism can also influence the action of this compound.
Safety and Hazards
生化学分析
Biochemical Properties
AM095 interacts with the LPA1 receptor, a G-protein coupled receptor . It inhibits GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 . The IC50 values for this compound antagonism of LPA-induced calcium flux of human or mouse LPA1-transfected CHO cells are 0.025 and 0.023 μM, respectively .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits LPA-driven chemotaxis of CHO cells overexpressing mouse LPA1 and human A2058 melanoma cells . In the context of brain damage caused by cerebral ischemia, this compound administration immediately after reperfusion attenuated brain damage such as brain infarction and neurological deficit .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the LPA1 receptor, thereby preventing the downstream signaling events triggered by LPA1 activation . This includes the inhibition of GTPγS binding and LPA-driven chemotaxis .
Temporal Effects in Laboratory Settings
In studies involving transient focal cerebral ischemia, this compound administration immediately after reperfusion attenuated brain damage at 1 day after the event, and this effect was also observed at 3 days after the event .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have dose-dependent effects. For instance, it dose-dependently reduced LPA-stimulated histamine release . In a study involving bleomycin-induced increases in collagen, protein, and inflammatory cell infiltration in bronchoalveolar lavage fluid, this compound showed dose-dependent reduction in these parameters .
Metabolic Pathways
Given its role as an LPA1 antagonist, it likely impacts the signaling pathways downstream of LPA1 activation .
Transport and Distribution
Given its role as an LPA1 antagonist, it is likely that it is distributed to areas where LPA1 is expressed .
Subcellular Localization
Given its role as an LPA1 antagonist, it is likely that it localizes to the cell membrane where LPA1 is expressed .
特性
IUPAC Name |
sodium;2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5.Na/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31;/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31);/q;+1/p-1/t18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDADFSIDCQGB-GMUIIQOCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693387 | |
| Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1345614-59-6 | |
| Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)


![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)






![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)

![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)